Cas no 154928-89-9 (3-(3-methyl-1,2-oxazol-5-yl)propanoic acid)
3-(3-methyl-1,2-oxazol-5-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Isoxazolepropanoicacid, 3-methyl-
- 3-(3-methyl-1,2-oxazol-5-yl)propanoic acid
- 5-Isoxazolepropanoicacid,3-methyl-(9CI)
- AKOS022716070
- 5-Isoxazolepropanoic acid, 3-methyl-
- SCHEMBL22317120
- Z1216842852
- 3-(3-Methylisoxazol-5-yl)propanoicacid
- DTXSID40439532
- EN300-223591
- 3-(3-Methylisoxazol-5-yl)propanoic acid
- 154928-89-9
-
- MDL: MFCD18821876
- Inchi: 1S/C7H9NO3/c1-5-4-6(11-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
- InChI Key: MWZIPSOUAUOKRJ-UHFFFAOYSA-N
- SMILES: O1C(=CC(C)=N1)CCC(=O)O
Computed Properties
- Exact Mass: 155.058243149g/mol
- Monoisotopic Mass: 155.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 63.3Ų
3-(3-methyl-1,2-oxazol-5-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM466233-1g |
5-Isoxazolepropanoic acid, 3-methyl- |
154928-89-9 | 95%+ | 1g |
$721 | 2023-01-07 | |
| Enamine | EN300-223591-0.05g |
3-(3-methyl-1,2-oxazol-5-yl)propanoic acid |
154928-89-9 | 95% | 0.05g |
$216.0 | 2024-06-20 | |
| Enamine | EN300-223591-0.1g |
3-(3-methyl-1,2-oxazol-5-yl)propanoic acid |
154928-89-9 | 95% | 0.1g |
$322.0 | 2024-06-20 | |
| Enamine | EN300-223591-0.25g |
3-(3-methyl-1,2-oxazol-5-yl)propanoic acid |
154928-89-9 | 95% | 0.25g |
$459.0 | 2024-06-20 | |
| Enamine | EN300-223591-0.5g |
3-(3-methyl-1,2-oxazol-5-yl)propanoic acid |
154928-89-9 | 95% | 0.5g |
$723.0 | 2024-06-20 | |
| Enamine | EN300-223591-1.0g |
3-(3-methyl-1,2-oxazol-5-yl)propanoic acid |
154928-89-9 | 95% | 1.0g |
$928.0 | 2024-06-20 | |
| Enamine | EN300-223591-2.5g |
3-(3-methyl-1,2-oxazol-5-yl)propanoic acid |
154928-89-9 | 95% | 2.5g |
$1819.0 | 2024-06-20 | |
| Enamine | EN300-223591-5.0g |
3-(3-methyl-1,2-oxazol-5-yl)propanoic acid |
154928-89-9 | 95% | 5.0g |
$2692.0 | 2024-06-20 | |
| Enamine | EN300-223591-10.0g |
3-(3-methyl-1,2-oxazol-5-yl)propanoic acid |
154928-89-9 | 95% | 10.0g |
$3992.0 | 2024-06-20 | |
| Enamine | EN300-223591-1g |
3-(3-methyl-1,2-oxazol-5-yl)propanoic acid |
154928-89-9 | 95% | 1g |
$928.0 | 2023-09-15 |
3-(3-methyl-1,2-oxazol-5-yl)propanoic acid Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3-(3-methyl-1,2-oxazol-5-yl)propanoic acid
3-(3-methyl-1,2-oxazol-5-yl)propanoic acid: A Comprehensive Overview
The compound with CAS No. 154928-89-9, known as 3-(3-methyl-1,2-oxazol-5-yl)propanoic acid, is an organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of carboxylic acids and features a unique structure characterized by a 1,2-oxazole ring substituted with a methyl group at position 3 and a propanoic acid moiety at position 5. The 1,2-oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, which contributes to its distinct chemical properties.
Recent studies have highlighted the potential of 3-(3-methyl-1,2-oxazol-5-yl)propanoic acid in various applications, particularly in the development of novel pharmaceutical agents. Researchers have explored its role as a building block for synthesizing bioactive molecules with potential anti-inflammatory, antiviral, and anticancer properties. The methyl substitution at position 3 of the oxazole ring has been shown to enhance the compound's stability and bioavailability, making it an attractive candidate for drug design.
One of the most notable advancements in the study of this compound involves its use in the synthesis of peptide mimetics. These mimetics are designed to mimic the structure and function of naturally occurring peptides, offering potential therapeutic benefits without the limitations associated with peptide drugs, such as poor stability and rapid degradation. The incorporation of 3-(3-methyl-1,2-oxazol-5-yl)propanoic acid into peptide mimetic frameworks has demonstrated promising results in preclinical models, particularly in inhibiting key enzymes involved in inflammatory pathways.
In addition to its pharmacological applications, 3-(3-methyl-1,2 oxazol 5 yl)propanoic acid has also been investigated for its role in agrochemicals. Studies have shown that this compound exhibits moderate activity against certain plant pathogens, suggesting its potential as a component in fungicides or bactericides. However, further research is required to optimize its efficacy and ensure environmental safety.
The synthesis of 3-(3-methyl 1 2 oxazol 5 yl)propanoic acid typically involves a multi-step process that includes the formation of the oxazole ring followed by substitution reactions to introduce the methyl and propanoic acid groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving scalability.
From a structural standpoint, the compound's carboxylic acid group plays a crucial role in determining its chemical reactivity and biological activity. This group can participate in hydrogen bonding interactions, which are essential for molecular recognition and binding to target proteins. The presence of the oxazole ring further enhances the molecule's versatility by providing additional sites for functionalization and interaction with biological systems.
Recent computational studies have provided deeper insights into the electronic properties and conformational flexibility of 3-(3-methyl 1 2 oxazol 5 yl)propanoic acid. These studies have revealed that the molecule exhibits a favorable balance between hydrophobicity and polarity, which is advantageous for drug delivery systems. Furthermore, molecular docking simulations have identified potential binding sites on various protein targets, paving the way for future drug discovery efforts.
In terms of safety and toxicity profiles, preliminary assessments indicate that 3-(3-methyl 1 2 oxazol 5 yl)propanoic acid has low acute toxicity when administered at therapeutic doses. However, long-term toxicity studies are still needed to fully evaluate its safety profile for chronic use.
The market demand for compounds like 3-(3-methyl 1 2 oxazol 5 yl)propanoic acid is driven by the increasing need for innovative therapeutic agents and agrochemicals. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in various industries.
In conclusion, CAS No. 154928-89-9, or 3-( methyl- oxazole)(something missing here), represents a promising compound with diverse applications across multiple fields. Its unique structure and versatile properties make it a valuable asset in modern chemical research.
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